

1H NMR spectrum of 3-Hydroxytetrahydrofuran

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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

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An In-depth Technical Guide to the 1H NMR Spectrum of 3-Hydroxytetrahydrofuran

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **3-Hydroxytetrahydrofuran**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. The document details the chemical shifts and coupling constants, provides a standard experimental protocol for data acquisition, and visualizes the proton coupling relationships.

Data Presentation

The 1H NMR spectrum of **3-Hydroxytetrahydrofuran**, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3), exhibits a complex pattern of signals due to the molecule's asymmetry. The protons on the tetrahydrofuran ring are chemically and magnetically non-equivalent, leading to distinct resonances and complex spin-spin coupling. The assignments, chemical shifts (δ), and coupling constants (J) are summarized in the table below.^[1] The proton numbering corresponds to the IUPAC nomenclature for the tetrahydrofuran ring.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
H3	4.457	m	$J(H3, H2) = 4.2$, $J(H3, H4a) = 8.7$, $J(H3, H4b) = 7.0$
H5a	4.040	m	-
H2a	3.948	dd	$J_{\text{gem}}(H2a, H2b) = -8.7$, $J(H2a, H3) = 8.7$
H2b	3.824	dd	$J_{\text{gem}}(H2a, H2b) = -8.7$, $J(H2b, H3) = 4.2$
H5b	3.769	dd	$J_{\text{gem}}(H5a, H5b) = -9.7$, $J(H5b, H4) = 4.2$
H5c	3.712	m	$J_{\text{gem}}(H5a, H5b) = -9.7$
H4a	2.053	m	$J_{\text{gem}}(H4a, H4b) = -13.2$, $J(H4a, H3) = 8.7$
H4b	1.896	m	$J_{\text{gem}}(H4a, H4b) = -13.2$, $J(H4b, H2b) = 4.2$, $J(H4b, H3) = 8.7$

Note: The assignments for the individual diastereotopic protons at positions 2 and 5 can be complex and may require 2D NMR techniques like COSY and HSQC for unambiguous confirmation. The data presented is based on available spectral information.[\[1\]](#)

Experimental Protocols

The acquisition of high-quality ^1H NMR spectra is fundamental for accurate structural analysis. The following is a detailed, generalized protocol for obtaining the ^1H NMR spectrum of a small molecule like **3-Hydroxytetrahydrofuran**.

1. Sample Preparation[\[2\]](#)

- Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of **3-Hydroxytetrahydrofuran**.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~ 7.26 ppm.[1][3] For samples where proton exchange of the hydroxyl group is of interest, deuterated dimethyl sulfoxide (DMSO-d_6) can be used.
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).[4]

2. Spectrometer Setup and Calibration[5][6]

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
- Sample Insertion and Temperature Equilibration: Insert the sample into the spectrometer's probe. Allow several minutes for the sample to reach thermal equilibrium with the probe, which is typically maintained at a constant temperature (e.g., 298 K).[2]
- Locking: The spectrometer's field-frequency lock system should be engaged to lock onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.
- Tuning and Matching: The probe must be tuned to the ^1H frequency to ensure maximum sensitivity and optimal pulse shapes. Modern spectrometers often have automatic tuning and matching capabilities.
- Shimming: The magnetic field homogeneity across the sample volume is optimized through a process called shimming. This involves adjusting a series of shim coils to minimize spectral line widths and improve resolution. This can be done manually or automatically.

3. Data Acquisition^[5]^[7]

- Pulse Sequence: A standard one-pulse (1D) experiment is typically used for routine ^1H NMR spectra.
- Acquisition Parameters:
 - Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 12-16 ppm).
 - Pulse Width/Angle: Calibrate a 90° pulse width. For routine quantitative analysis, a flip angle of 30° or 45° is often used to allow for a shorter relaxation delay.
 - Acquisition Time (AT): Typically set between 2 to 4 seconds to ensure adequate data point resolution.
 - Relaxation Delay (D1): A delay of 1-5 seconds is added between scans to allow for longitudinal relaxation of the protons. For fully quantitative results, the total time (D1 + AT) should be at least 5 times the longest T1 relaxation time of the protons in the molecule.
 - Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

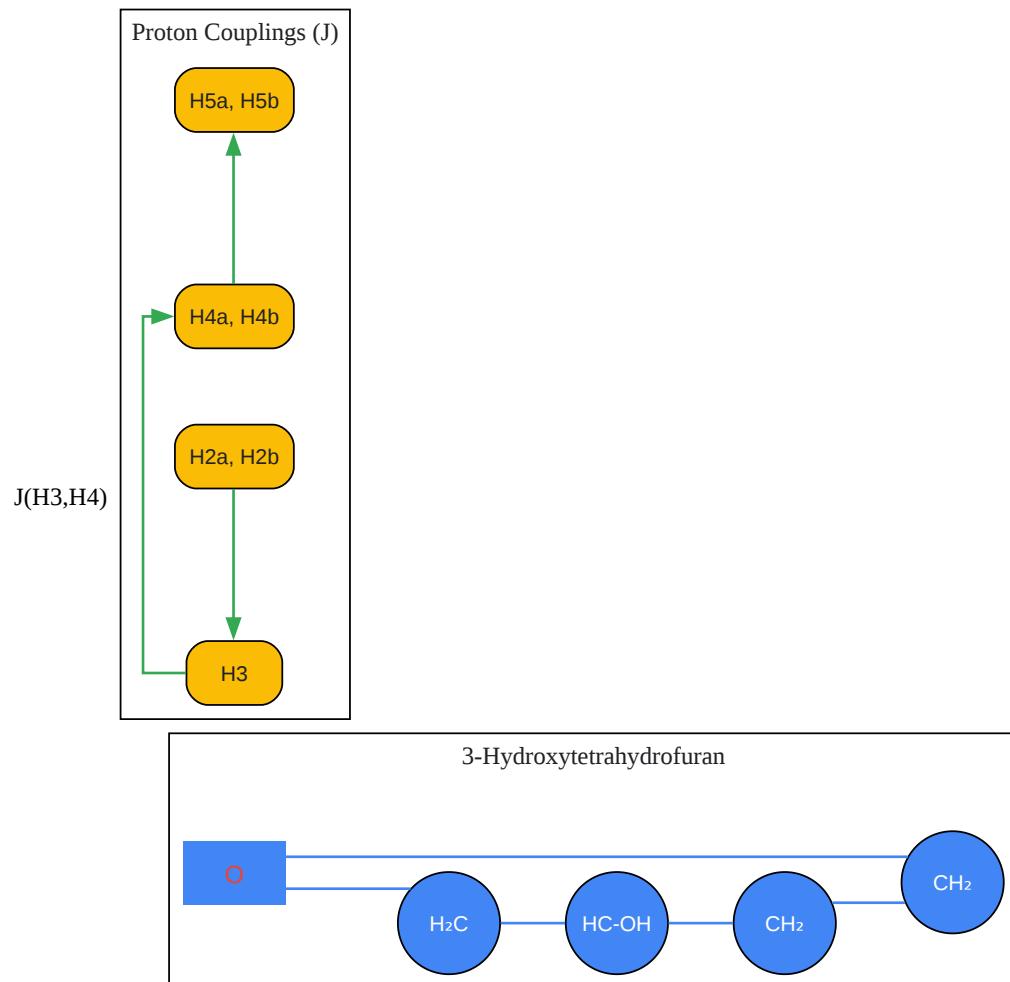
4. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
- Phasing: The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

- Integration: The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.

Visualization of Proton Coupling

The following diagram, generated using the DOT language, illustrates the structure of **3-Hydroxytetrahydrofuran** and the key scalar (J) coupling relationships between its non-equivalent protons. Arrows indicate which protons are coupled, providing a visual map of the spin system.



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Caption: Molecular structure and proton coupling pathways in **3-Hydroxytetrahydrofuran**.

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